(5Z)-1-(4-bromo-2-methylphenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Description
The compound (5Z)-1-(4-bromo-2-methylphenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic molecule characterized by its unique structure, which includes a brominated phenyl group and a dimethoxy-substituted phenyl group
Properties
IUPAC Name |
(5Z)-1-(4-bromo-2-methylphenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O5/c1-11-8-13(21)4-6-16(11)23-19(25)15(18(24)22-20(23)26)10-12-9-14(27-2)5-7-17(12)28-3/h4-10H,1-3H3,(H,22,24,26)/b15-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIOUGOKGMJULA-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)C(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)N2C(=O)/C(=C\C3=C(C=CC(=C3)OC)OC)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(4-bromo-2-methylphenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves a multi-step process:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the brominated phenyl group: This step involves the bromination of a suitable phenyl precursor, followed by its attachment to the diazinane ring.
Attachment of the dimethoxy-substituted phenyl group: This is usually done through a condensation reaction, where the dimethoxyphenyl group is introduced to the diazinane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(4-bromo-2-methylphenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or alter the oxidation state of the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
(5Z)-1-(4-bromo-2-methylphenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic effects, particularly in areas like cancer or infectious diseases.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (5Z)-1-(4-bromo-2-methylphenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: This compound consists of an aniline ring substituted with two chlorine atoms.
Steviol glycosides: These are glycosides of steviol, responsible for the sweet taste of Stevia leaves.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand for chelating with metal ions.
Uniqueness
(5Z)-1-(4-bromo-2-methylphenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
